Difemerine hydrochloride

Antispasmodic therapeutics Muscarinic receptor pharmacology Functional gastrointestinal disorders

Difemerine hydrochloride is a synthetic antimuscarinic agent classified within ATC code A03AA09 (synthetic anticholinergics, esters with tertiary amino group). The compound is the hydrochloride salt of difemerine, a benzilate ester with the chemical name α-hydroxy-α-phenylbenzeneacetic acid 2-(dimethylamino)-2-methylpropyl ester, possessing molecular formula C20H25NO3·HCl and molecular weight 363.88 g/mol.

Molecular Formula C20H26ClNO3
Molecular Weight 363.9 g/mol
CAS No. 70280-88-5
Cat. No. B1670547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifemerine hydrochloride
CAS70280-88-5
SynonymsDifemerine hydrochloride
Molecular FormulaC20H26ClNO3
Molecular Weight363.9 g/mol
Structural Identifiers
SMILESCC(C)(CN(C)C)OC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C20H25NO3.ClH/c1-19(2,15-21(3)4)24-18(22)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17;/h5-14,23H,15H2,1-4H3;1H
InChIKeyQRHDDSUGMIAILK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Difemerine Hydrochloride (CAS 70280-88-5): Antimuscarinic Antispasmodic Procurement Guide for Gastrointestinal Research


Difemerine hydrochloride is a synthetic antimuscarinic agent classified within ATC code A03AA09 (synthetic anticholinergics, esters with tertiary amino group) [1]. The compound is the hydrochloride salt of difemerine, a benzilate ester with the chemical name α-hydroxy-α-phenylbenzeneacetic acid 2-(dimethylamino)-2-methylpropyl ester, possessing molecular formula C20H25NO3·HCl and molecular weight 363.88 g/mol [2]. As a tertiary amine ester, difemerine hydrochloride acts as a competitive antagonist at muscarinic acetylcholine receptors, producing smooth muscle relaxation primarily in the gastrointestinal tract, biliary system, and genitourinary tract . The compound was originally developed by Laboratoires UPSA and marketed under the trademark Luostyl, though it is no longer widely approved in major Western markets and is currently used in select Asian pharmaceutical formularies, including the Korean Pharmaceutical Codex [3].

Difemerine Hydrochloride Procurement: Why In-Class Antispasmodic Substitution Introduces Uncontrolled Variability


Although difemerine hydrochloride shares the A03AA classification with structurally related antispasmodics such as mebeverine (A03AA04), trimebutine (A03AA05), and dicyclomine (A03AA07), the benzilate ester scaffold of difemerine confers a distinct pharmacological fingerprint that cannot be assumed equivalent [1]. Unlike mebeverine, which acts primarily as a direct smooth muscle relaxant with negligible antimuscarinic potency, difemerine exerts its antispasmodic effect through direct muscarinic receptor antagonism—a mechanism that produces a different side effect burden, including a higher incidence of dry mouth (reported >30%) and dose-related tachycardia at doses exceeding 60 mg/day [2]. The Moser and Lundt comparative study (1980) documented that difemerine's peripheral anticholinergic profile diverges quantitatively from atropine in terms of mydriatic potency, salivary suppression, and cardiovascular effects [3]. Furthermore, the hydrochloride salt form (mp 182°C) differs in solubility and formulation behavior from the free base (mp 78–78.3°C) and from other A03AA members, impacting pharmaceutical manufacturing and dissolution characteristics [4].

Difemerine Hydrochloride: Quantified Differentiation Evidence Versus Closest Antispasmodic Comparators


Difemerine Hydrochloride vs. Mebeverine: Antispasmodic Mechanism Differentiation Based on Receptor Target Engagement

Difemerine hydrochloride is classified as a direct muscarinic receptor antagonist within ATC subclass A03AA, whereas mebeverine (A03AA04) is classified as a musculotropic antispasmodic that acts directly on smooth muscle with negligible muscarinic antagonist activity [1]. The pharmacopeial classification itself reflects a fundamental mechanistic divergence: difemerine produces smooth muscle relaxation via competitive blockade of acetylcholine at M1, M2, and M3 muscarinic receptors, while mebeverine's primary mechanism involves inhibition of voltage-gated sodium channels and calcium influx in smooth muscle cells without significant muscarinic receptor occupancy [2]. This mechanistic distinction carries direct procurement implications: difemerine hydrochloride will produce the characteristic anticholinergic side effect constellation (dry mouth, mydriasis, tachycardia, urinary retention) that is largely absent with mebeverine, making the two compounds non-fungible for research models that require either pure antimuscarinic activity or the absence of antimuscarinic off-target effects .

Antispasmodic therapeutics Muscarinic receptor pharmacology Functional gastrointestinal disorders

Difemerine vs. Atropine: Quantitative Side Effect Profile Comparison from the Moser & Lundt (1980) Clinical Study

In the only published direct comparative study identified, Moser and Lundt (1980) conducted a systematic comparison of the side effect profiles of difemerine and atropine in human subjects [1]. The study, published in Medizinische Welt, documented differential peripheral anticholinergic effects between the two agents. Extended clinical data compiled from multiple sources indicate that difemerine produces dry mouth at an incidence exceeding 30% of patients—a rate comparable to atropine's well-known xerostomic effects—while dose-related dizziness occurs in approximately 5–15% of patients [2]. Tachycardia risk becomes clinically significant at difemerine doses exceeding 60 mg/day, a dose-dependent cardiovascular liability that parallels atropine but may differ in threshold and magnitude [3]. The Moser and Lundt findings specifically identified that difemerine's mydriatic potency, salivary suppression magnitude, and cardiovascular impact follow quantitatively distinct dose-response curves compared with atropine, although the full numerical data from this study could not be extracted from secondary sources [1].

Anticholinergic side effect profiling Atropine comparators Clinical tolerability

Difemerine Hydrochloride Crystalline Structure: Single-Crystal X-Ray Diffraction Characterization vs. Amorphous or Non-Crystalline In-Class Analogs

Difemerine hydrochloride has been fully characterized by single-crystal X-ray diffraction, as reported by Carpy, Leger, and Gadret in Acta Crystallographica Section B (1979) [1]. This study definitively solved the crystal structure of difemerine chlorhydrate (the hydrochloride salt), providing unit cell parameters, space group assignment, and atomic coordinates at resolutions that enable unambiguous identity confirmation [2]. The crystalline hydrochloride salt exhibits a melting point of 182°C when crystallized from isopropanol, a thermal property that serves as a batch-to-batch identity and purity benchmark and contrasts sharply with the free base melting point of 78–78.3°C [3]. This crystallographic characterization represents a quality control advantage over many in-class anticholinergic agents that lack published single-crystal structures, enabling definitive polymorph identification and crystallinity verification during procurement and formulation development.

Solid-state characterization X-ray crystallography Polymorph screening

Difemerine Hydrochloride Assay Method: Mercury-Free Titration Validation Data for Pharmaceutical Quality Control

The Korean Pharmaceutical Codex originally specified a nonaqueous titration method using mercury acetate as a reagent for difemerine hydrochloride assay, a hazardous reagent requiring replacement under modern environmental and safety standards [1]. An alternative titration method was developed and validated, substituting mercury acetate with ethyl alcohol [2]. The validated method demonstrated calibration curve linearity with correlation coefficient r > 0.999, precision below 0.64% relative standard deviation, and accuracy with recovery rates ranging from 99.10% to 99.71% [3]. This validated, mercury-free assay protocol provides a specific, quantifiable quality control framework for difemerine hydrochloride procurement that is directly applicable to batch release testing and regulatory compliance, distinguishing it from compendial monographs that still rely on hazardous reagents.

Pharmaceutical analysis Quality control methods Pharmacopeial compliance

Difemerine Hydrochloride Solubility and Salt Form Differentiation vs. Free Base for Formulation Development

Difemerine hydrochloride, as a hydrochloride salt, exhibits significantly enhanced aqueous solubility compared to the free base form, a property critical for both oral and injectable formulation development . The free base (CAS 80387-96-8) has a melting point of 78–78.3°C and limited aqueous solubility, whereas the hydrochloride salt (CAS 70280-88-5) crystallizes from isopropanol with a melting point of 182°C and demonstrates high water solubility [1]. This 104°C melting point elevation is characteristic of salt formation and correlates with the increased lattice energy and aqueous solvation of the protonated tertiary amine hydrochloride [2]. The Korean Pharmaceutical Codex lists difemerine hydrochloride in both oral solid dosage forms (2 mg tablets) and injectable solution presentations, confirming the salt form's suitability for multiple routes of administration—a formulation flexibility not available with the free base .

Salt form selection Solubility enhancement Bioavailability optimization

Difemerine Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Muscarinic Receptor Pharmacology Studies Requiring a Tertiary Amine Benzilate Ester Antagonist

Difemerine hydrochloride serves as a structurally defined muscarinic antagonist for in vitro and in vivo studies where a tertiary amine benzilate ester scaffold is required. Unlike mebeverine, which lacks significant muscarinic antagonist activity, difemerine provides direct M1/M2/M3 receptor blockade . The published single-crystal structure (Carpy et al., 1979) enables computational docking studies and structure-activity relationship analyses that are not possible with structurally uncharacterized anticholinergics [1]. Researchers should procure the hydrochloride salt (CAS 70280-88-5) rather than the free base to ensure aqueous solubility for biological assay preparation.

Anticholinergic Side Effect Comparative Research Using the Moser & Lundt Reference Dataset

For studies comparing the peripheral anticholinergic burden of muscarinic antagonists, difemerine hydrochloride offers a unique reference point because it is one of the few benzilate esters with a published, peer-reviewed side effect comparison against atropine (Moser & Lundt, Med Welt, 1980) [2]. The reported incidence benchmarks—dry mouth exceeding 30%, dose-related dizziness of 5–15%, and tachycardia at doses above 60 mg/day—provide quantitative anchors for comparative pharmacology studies and toxicological profiling [3].

Pharmaceutical Quality Control and Pharmacopeial Method Development

The validated mercury-free titration method for difemerine hydrochloride (r > 0.999; precision < 0.64% RSD; recovery 99.10–99.71%) provides a directly implementable quality control protocol for batch release testing [4]. Laboratories procuring difemerine hydrochloride for pharmaceutical development can adopt this validated method to replace the hazardous mercury acetate procedure originally specified in the Korean Pharmaceutical Codex, ensuring both regulatory compliance and analyst safety [5].

Formulation Development for Oral and Injectable Antispasmodic Products

The hydrochloride salt form (mp 182°C, high water solubility) is the only suitable chemical form for developing both oral solid dosage forms (2 mg tablets) and injectable solutions, as documented in the Korean Pharmaceutical Codex . The 104°C melting point elevation relative to the free base (mp 78–78.3°C) provides thermal stability suitable for standard pharmaceutical manufacturing processes, and the aqueous solubility enables liquid formulation development that is impossible with the poorly water-soluble free base [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Difemerine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.